4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a bromophenyl group, a dinitrobenzoyl group, and a dihydroquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-bromophenylamine, which is then reacted with 3,5-dinitrobenzoyl chloride under controlled conditions to form the corresponding amide. This intermediate is further cyclized with appropriate reagents to yield the final dihydroquinoxalinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenylacetic acid
- Bis(4-bromophenyl)amine
- 2-aminothiazole derivatives
Uniqueness
4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a bromophenyl group, dinitrobenzoyl group, and dihydroquinoxalinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONNJDQQLWDZFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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